molecular formula C27H20FNO4 B11414655 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11414655
M. Wt: 441.4 g/mol
InChI Key: NPYQUBNIHSXFPD-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is a complex organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, including the formation of benzofuran rings and subsequent functionalization. One common method for constructing benzofuran rings is the intramolecular Friedel–Crafts reaction, which can be catalyzed by phosphoric acid . This method exhibits good functional group tolerance and can yield benzofuran derivatives with various substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for higher yields and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Specific details on industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals with specific therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications and optimizing its efficacy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide is unique due to the presence of both dimethyl and fluorobenzoyl groups, which contribute to its distinct chemical and biological properties. These features may enhance its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C27H20FNO4

Molecular Weight

441.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C27H20FNO4/c1-15-7-12-20-18(14-32-26(20)16(15)2)13-23(30)29-24-21-5-3-4-6-22(21)33-27(24)25(31)17-8-10-19(28)11-9-17/h3-12,14H,13H2,1-2H3,(H,29,30)

InChI Key

NPYQUBNIHSXFPD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

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